molecular formula C18H16O3 B11980004 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one

7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one

Cat. No.: B11980004
M. Wt: 280.3 g/mol
InChI Key: CSIFUJKVADHCGK-UHFFFAOYSA-N
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Description

7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It is a member of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of o-tolyl ketone and resorcinol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring structure allows for interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,8-dimethylchromen-4-one: Lacks the o-tolyl group, resulting in different chemical and biological properties.

    7-Hydroxy-3-o-tolylchromen-4-one: Lacks the 2,8-dimethyl groups, affecting its reactivity and applications.

Uniqueness

7-Hydroxy-2,8-dimethyl-3-o-tolyl-chromen-4-one is unique due to the presence of both the o-tolyl and 2,8-dimethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

7-hydroxy-2,8-dimethyl-3-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C18H16O3/c1-10-6-4-5-7-13(10)16-12(3)21-18-11(2)15(19)9-8-14(18)17(16)20/h4-9,19H,1-3H3

InChI Key

CSIFUJKVADHCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3C)O)C

Origin of Product

United States

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